methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate is a natural product found in Actinomadura with data available.
Scientific Research Applications
Synthesis and Characterization
Methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate and its derivatives are prominently featured in the synthesis and characterization of complex organic compounds. For instance, the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates highlights the compound's role in intricate synthesis processes involving multiple steps and reagents (Žugelj et al., 2009). Similarly, reactions involving the compound have led to the formation of novel triazafulvalene systems, indicating its potential in creating new chemical entities with distinct properties (Uršič et al., 2010).
Reactions and Derivatives
The compound's derivatives have been involved in reactions yielding various heterocyclic compounds. The formation of pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones from its reactions demonstrates its versatility in contributing to the synthesis of diverse chemical structures. Such reactions are not only crucial for expanding the chemical space but also for understanding reaction mechanisms and conditions (Hassan et al., 2014).
Chemical Transformations and Analysis
The compound and its derivatives are key in chemical transformations, leading to the synthesis of complex structures with potential biological activities. For instance, the formation of 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones showcases the compound's role in generating biologically relevant structures (Silaichev et al., 2012). Additionally, the synthesis of derivatives and the study of their biological activity, such as radical-binding and cytotoxic activity, provide insights into the potential therapeutic applications of these compounds (Zykova et al., 2018).
Properties
CAS No. |
152509-78-9 |
---|---|
Molecular Formula |
C20H25Cl3N2O4S |
Molecular Weight |
495.8 g/mol |
IUPAC Name |
methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H25Cl3N2O4S/c1-9(6-11(3)19-24-12(8-30-19)20(28)29-4)5-10(2)13(26)7-14(27)17-15(21)16(22)18(23)25-17/h7,9-12,25,27H,5-6,8H2,1-4H3/b14-7- |
InChI Key |
QZKSBMSTJXABHJ-AUWJEWJLSA-N |
Isomeric SMILES |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)/C=C(/C2=C(C(=C(N2)Cl)Cl)Cl)\O |
SMILES |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O |
Canonical SMILES |
CC(CC(C)C1=NC(CS1)C(=O)OC)CC(C)C(=O)C=C(C2=C(C(=C(N2)Cl)Cl)Cl)O |
Synonyms |
thiazohalostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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